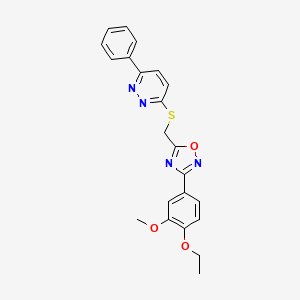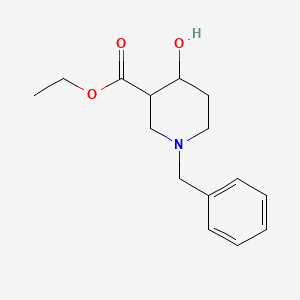![molecular formula C18H21N3O B3019718 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one CAS No. 2034326-65-1](/img/structure/B3019718.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazine . It’s related to a class of compounds known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine . The reaction yields pyrazolo[1,5-a]pyrimidines in high yields up to 93% . The synthesis protocol involves the use of water as an environmentally friendly solvent, short reaction times, and a simple workup procedure .Molecular Structure Analysis
The molecular structure of similar compounds involves a 6,7-dihydropyrazolo[1,5-a]pyrazine skeleton . The structure of these compounds can be analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds include condensation reactions and air oxidation . In some cases, the Biginelli reaction competes with the side process of the formation of pyrazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against the hepatitis B virus (HBV). Researchers have identified a derivative called GYH2-18 , which contains the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton. GYH2-18 exhibits type II HBV capsid assembly modulation activity . Further studies have focused on optimizing its anti-HBV efficacy, cytotoxicity, and pharmacokinetic profiles.
HBV Capsid Assembly Modulators
The compound’s ability to modulate HBV capsid assembly is crucial for developing effective antiviral therapies. Researchers have synthesized derivatives of GYH2-18 and evaluated their anti-HBV activity. Notably, compounds 2f and 3k demonstrated excellent antiviral effects with low cytotoxicity and acceptable oral pharmacokinetics. Chiral separation revealed that the (6S)-cyclopropyl DPPC isomers were more active than their (6R)-counterparts .
Drug Design and Structure-Activity Relationship
Studies have explored the structure-activity relationship of this compound. Preliminary investigations include particle gel assays and molecular modeling to understand the interactions between the compound and its target. These findings guide the rational design of novel (6S)-cyclopropyl DPPC analogs for enhanced antiviral activity .
Prodrug Development
In another context, dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have been considered as prodrugs. Specifically, cyclic derivatives have shown improved plasma exposure compared to acyclic counterparts. These cyclic compounds could serve as prodrugs for certain therapeutic applications, such as delivering bioactive payloads .
Synthetic Transformations
Researchers have explored the compound’s role as a basic substrate for synthetic transformations. Its unique structure makes it valuable for creating biologically active compounds. For instance, vasopressin analogs have been developed using related derivatives .
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound decreases the receptor’s response to glutamate .
Biochemical Pathways
The mGluR2 receptor is involved in various biochemical pathways in the CNS. It plays a crucial role in modulating synaptic transmission and neuronal excitability by binding to glutamate . This receptor is also involved in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
The compound demonstrated poor pharmacokinetics with high in vivo clearance in mice . Its cyclic form showed improved plasma exposure . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be improved by modifying its structure .
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the receptor’s response to glutamate . This can lead to changes in synaptic transmission and neuronal excitability, potentially impacting various neurological disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s structure can be affected by pH conditions, as it forms a cyclic structure under basic conditions and at pH 7.4 in phosphate buffer . This structural change can impact the compound’s pharmacokinetics and its interaction with its target .
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-5,12,15H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFPJLKVFTZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

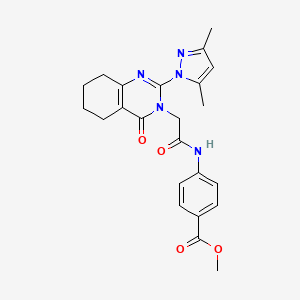
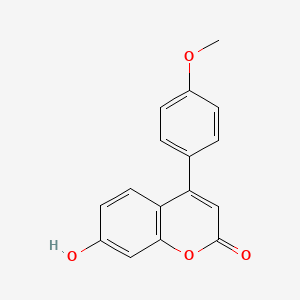
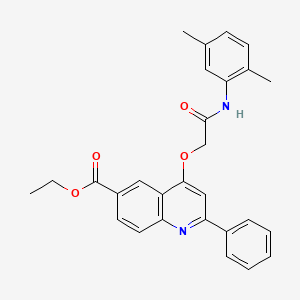
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
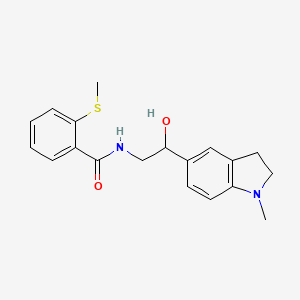

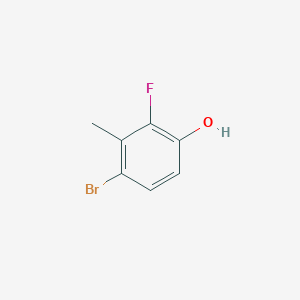
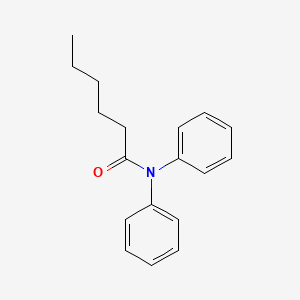
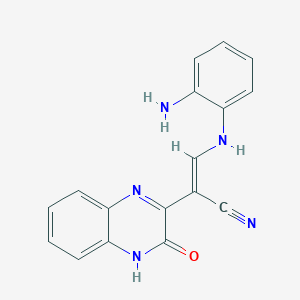
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)
